molecular formula C4H2BrClSZn B15093941 5-Chloro-2-thienyl zinc bromide

5-Chloro-2-thienyl zinc bromide

Cat. No.: B15093941
M. Wt: 262.9 g/mol
InChI Key: DIICBFYMXBZSTF-UHFFFAOYSA-M
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Description

5-Chloro-2-thienylzinc bromide is an organozinc compound with the molecular formula C4H2BrClSZn. It is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions. This compound is known for its versatility and effectiveness in forming carbon-carbon bonds, making it a valuable tool in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-thienylzinc bromide can be synthesized through the reaction of 5-chloro-2-thiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

5-chloro-2-thiophenyl bromide+Zn5-chloro-2-thienylzinc bromide\text{5-chloro-2-thiophenyl bromide} + \text{Zn} \rightarrow \text{5-chloro-2-thienylzinc bromide} 5-chloro-2-thiophenyl bromide+Zn→5-chloro-2-thienylzinc bromide

The reaction is usually carried out at room temperature, and the product is obtained as a solution in THF .

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-thienylzinc bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced as a 0.5 M solution in THF for ease of handling and application .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-thienylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield sulfoxides or sulfones .

Scientific Research Applications

5-Chloro-2-thienylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-thienylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes transmetalation with the zinc reagent, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the electrophilic partner in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thienylzinc bromide
  • 3-Methyl-2-thienylzinc bromide
  • 4-Chlorobutylzinc bromide
  • 2-Chlorophenylzinc iodide

Uniqueness

5-Chloro-2-thienylzinc bromide is unique due to the presence of both chlorine and zinc in its structure, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of yield and functional group compatibility .

Properties

Molecular Formula

C4H2BrClSZn

Molecular Weight

262.9 g/mol

IUPAC Name

zinc;5-chloro-2H-thiophen-2-ide;bromide

InChI

InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

DIICBFYMXBZSTF-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]SC(=C1)Cl.[Zn+2].[Br-]

Origin of Product

United States

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